molecular formula C16H14N4O2S B2476480 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2034472-17-6

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2476480
CAS No.: 2034472-17-6
M. Wt: 326.37
InChI Key: UJYULLAFFJHECV-UHFFFAOYSA-N
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Description

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole, widely recognized in research as PIK-75, is a potent and cell-active inhibitor that primarily targets the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling axis frequently dysregulated in cancer. Its principal research value lies in its remarkable selectivity for the p110α isoform of PI3K , demonstrating significantly higher potency against PI3Kα compared to other class I PI3K isoforms, which makes it an indispensable chemical tool for dissecting the specific biological functions of PI3Kα in cellular models. Beyond its action on PI3K, PIK-75 is also a potent inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair . This dual inhibitory profile positions PIK-75 as a unique compound for investigating the interplay between pro-survival PI3K signaling and DNA damage response mechanisms, particularly in the context of oncogenesis and resistance to genotoxic therapies. Researchers utilize PIK-75 to explore synthetic lethal interactions, to sensitize cancer cells to radiation and DNA-damaging chemotherapeutic agents, and to validate PI3Kα and DNA-PK as high-value therapeutic targets in preclinical studies.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(11-1-2-14-15(9-11)19-23-18-14)20-8-5-13(10-20)22-12-3-6-17-7-4-12/h1-4,6-7,9,13H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYULLAFFJHECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzothiadiazole intermediate. Finally, the pyridinyl group is attached through an etherification reaction, using pyridine and a suitable base under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The 2,1,3-benzothiadiazole core can be compared to structurally analogous heterocycles, such as benzofurazan (2,1,3-benzoxadiazole) and 2,1,3-benzoselenadiazole , where sulfur is replaced by oxygen or selenium, respectively. Key differences in electronic structure, bonding, and solvent interactions are highlighted below.

15N Chemical Shifts and Resonance Effects

The 15N nuclear magnetic resonance (NMR) chemical shifts provide critical insights into electronic environments. Compared to benzofurazan (oxygen analog), the replacement of oxygen with sulfur in benzothiadiazole results in a ~85 ppm upfield shift in 15N resonance. This stark contrast suggests divergent bonding mechanisms: sulfur’s 3d orbitals may participate in resonance structures resembling sulfur diimides (e.g., structures 5a and 5b ), enhancing electron delocalization. In contrast, benzofurazan lacks such resonance due to oxygen’s inability to engage in analogous orbital interactions. Benzoseleonadiazole (selenium analog) exhibits a smaller 43 ppm upfield shift relative to benzofurazan, likely due to poor orbital overlap between selenium’s 4d orbitals and nitrogen’s 2p orbitals .

Table 1: 15N Chemical Shifts in Trifluoroacetic Acid

Compound Heteroatom 15N Shift (ppm, upfield from benzofurazan)
Benzofurazan O 0 (reference)
2,1,3-Benzothiadiazole S 85
2,1,3-Benzoselenadiazole Se 43
Solvent Interactions and Protonation

In trifluoroacetic acid (TFA), benzothiadiazole exhibits a moderate solvent shift (6–18 ppm), consistent with hydrogen bonding rather than protonation. In contrast, benzoselenadiazole undergoes a 61.7 ppm upfield shift in TFA, attributed to partial protonation due to selenium’s higher basicity. This contrasts with benzothiadiazole’s weak basicity (pKa ~ -8.3 to -8.4), which prevents protonation under similar conditions .

Electronic and Orbital Contributions

The exceptional upfield shift in benzothiadiazole’s 15N NMR signals underscores the role of sulfur’s 3d orbitals in stabilizing resonance structures. Such interactions are absent in benzofurazan and less pronounced in benzoselenadiazole, where orbital size mismatches limit resonance. These electronic differences may influence applications in materials science, where benzothiadiazole’s electron-deficient nature enhances charge transport in semiconductors or photovoltaic materials .

Biological Activity

5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H18N3O2S
  • Molecular Weight : 318.41 g/mol

This compound features a benzothiadiazole core linked to a pyrrolidine moiety via a carbonyl group, with a pyridine ring attached, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • In Vitro Studies : It has shown moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901) in vitro .

Anti-inflammatory Activity

In vitro evaluations have indicated anti-inflammatory properties through the inhibition of nitric oxide production in macrophage models. For example:

  • RAW264.7 Macrophage Model : The compound exhibited significant inhibition rates at specific concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Structure FeatureEffect on Activity
Pyridine RingEnhances binding affinity to targets
Pyrrolidine MoietyCritical for enzyme inhibition
Benzothiadiazole CoreProvides structural stability and activity

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various derivatives found that those structurally related to this compound showed promising results against drug-resistant bacterial strains.

Study 2: Anticancer Potential

Research involving the compound revealed its potential to induce apoptosis in cancer cell lines through specific signaling pathway modulation.

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